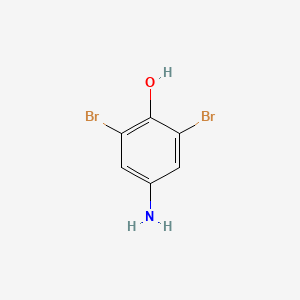
4-Amino-2,6-dibromophenol
Numéro de catalogue B1346563
:
609-21-2
Poids moléculaire: 266.92 g/mol
Clé InChI: HFYPXERYZGFDBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09181234B2
Procedure details


4-Amino-2,6-dibromo-phenol (14.13 g, 52.9 mmol) was dissolved in acetone (425 mL) to give a dark brown solution. Potassium carbonate (21.95 g, 158.8 mmol) was added followed by iodomethane (3.46 mL, 55.6 mmol). The mixture was stirred at rt overnight. The acetone was removed under reduced pressure and the residue partitioned between EtOAc and water. Sodium metabisulphite and brine were added to aid separation of the layers. The mixture was extracted into EtOAc (4×150 mL). The combined organic layers were washed with sodium metabisuphite solution (saturated, aqueous) then brine, dried over Na2SO4 and concentrated under reduced pressure. A dark brown oil was obtained which crystallised upon standing. The mixture was purified by chromatography, Biotage SP4, 330 g Si cartridge, 20% EtOAc in cyclohexane. The relevant fractions were combined to give the desired compound as a brown solid, 11.31 g (76%). m/z: 280.03/282.00/284.02 [M+H]+.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([Br:10])[CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[Br:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([Br:10])[C:5]=1[O:9][CH3:11])[NH2:1] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.13 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C(=C1)Br)O)Br
|
|
Name
|
|
|
Quantity
|
425 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
21.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark brown solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetone was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between EtOAc and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium metabisulphite and brine were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separation of the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted into EtOAc (4×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with sodium metabisuphite solution (saturated, aqueous)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dark brown oil was obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purified by chromatography, Biotage SP4, 330 g Si cartridge, 20% EtOAc in cyclohexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

